REACTION_CXSMILES
|
[CH3:1][C:2]1[N:12]=[CH:11][C:10]([CH3:13])=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[Cl:14]N1C(=O)N(Cl)C(=O)N(Cl)C1=O>C(Cl)Cl.C(=O)([O-])[O-].[Na+].[Na+]>[Cl:14][CH2:1][C:2]1[N:12]=[CH:11][C:10]([CH3:13])=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:3.4.5|
|
Name
|
|
Quantity
|
354 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)OCC)C=C(C=N1)C
|
Name
|
|
Quantity
|
689 mg
|
Type
|
reactant
|
Smiles
|
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring 18 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organics were separated
|
Type
|
WASH
|
Details
|
washed with saturated sodium carbonate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=C(C(=O)OCC)C=C(C=N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 465 mg | |
YIELD: CALCULATEDPERCENTYIELD | 109.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |